Cas no 1092333-60-2 (6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one)
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
- STL466377
- 2H-1-benzopyran-2-one, 6-chloro-7-(oxiranylmethoxy)-4-phenyl-
- 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
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- MDL: MFCD13969073
- Inchi: 1S/C18H13ClO4/c19-15-6-14-13(11-4-2-1-3-5-11)7-18(20)23-16(14)8-17(15)22-10-12-9-21-12/h1-8,12H,9-10H2
- InChI Key: YYATWTQAWFFZNT-UHFFFAOYSA-N
- SMILES: ClC1=CC2C(=CC(=O)OC=2C=C1OCC1CO1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 328.05
- Monoisotopic Mass: 328.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C135825-500mg |
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 500mg |
$ 195.00 | 2022-06-06 | ||
| TRC | C135825-1000mg |
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 1g |
$ 315.00 | 2022-06-06 | ||
| TRC | C135825-2000mg |
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 2g |
$ 505.00 | 2022-06-06 | ||
| abcr | AB417111-500 mg |
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 500MG |
€151.00 | 2023-02-19 | ||
| abcr | AB417111-1 g |
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 1 g |
€172.20 | 2023-07-19 | ||
| Enamine | EN300-303072-0.05g |
6-chloro-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 95.0% | 0.05g |
$179.0 | 2025-03-19 | |
| Enamine | EN300-303072-0.1g |
6-chloro-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 95.0% | 0.1g |
$268.0 | 2025-03-19 | |
| Enamine | EN300-303072-0.25g |
6-chloro-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 95.0% | 0.25g |
$383.0 | 2025-03-19 | |
| Enamine | EN300-303072-0.5g |
6-chloro-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 95.0% | 0.5g |
$601.0 | 2025-03-19 | |
| Enamine | EN300-303072-1.0g |
6-chloro-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
1092333-60-2 | 95.0% | 1.0g |
$770.0 | 2025-03-19 |
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
Professional Introduction to Compound with CAS No. 1092333-60-2 and Product Name: 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
The compound with the CAS number 1092333-60-2 and the product name 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a chloro substituent at the 6-position and an oxiran-2-ylmethoxy group at the 7-position, along with a phenyl ring at the 4-position, contributes to its distinctive chemical properties and biological activities.
In recent years, there has been a growing interest in chromene derivatives due to their diverse pharmacological effects. The chromene scaffold, particularly when modified with functional groups such as chloro, oxiran-2-ylmethoxy, and phenyl, exhibits promising activities in various biological assays. The compound in question has been studied for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The chloro group is known to enhance the electrophilicity of the molecule, making it more reactive in nucleophilic substitution reactions, which is crucial for further derivatization and optimization.
The oxiran-2-ylmethoxy moiety introduces a secondary alcohol functionality, which can participate in hydrogen bonding interactions and influence the solubility and bioavailability of the compound. This group is particularly interesting because it can be further modified through various chemical transformations, allowing for the synthesis of a wide range of analogs with tailored properties. The phenyl ring at the 4-position contributes to the hydrophobicity of the molecule and can interact with biological targets through π-stacking interactions, which is often exploited in drug design to enhance binding affinity.
Recent studies have highlighted the importance of chromene derivatives in developing novel therapeutic agents. For instance, research has demonstrated that certain chromene-based compounds exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. The compound with CAS No. 1092333-60-2 has shown promise in preclinical studies as a potential lead for further development into a therapeutic drug. Its ability to interact with biological targets suggests that it could be used to modulate pathways relevant to various diseases.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chloro group typically involves halogenation reactions, while the attachment of the oxiran-2-ylmethoxy group requires nucleophilic substitution or etherification techniques. The final step often involves coupling reactions to introduce the phenyl ring, which can be achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Each step must be meticulously controlled to avoid side reactions and ensure the desired product is obtained.
The pharmacological profile of this compound has been extensively evaluated using both in vitro and in vivo models. In vitro studies have shown that it exhibits significant activity against various cellular targets, including enzymes and receptors involved in disease pathways. For example, preliminary data suggest that it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation. Additionally, it has shown potential as an antioxidant agent by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
In vivo studies have further supported its therapeutic potential by demonstrating its ability to reduce inflammation and protect against tissue damage in animal models of disease. These studies have provided valuable insights into its mechanism of action and have helped identify potential side effects that need to be considered during further development. The compound's ability to cross the blood-brain barrier has also been investigated, raising possibilities for its use in treating neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease.
The chemical stability of this compound is another critical factor that must be addressed during development. Chromene derivatives can be sensitive to environmental factors such as light, heat, and moisture, which can lead to degradation or rearrangement reactions. To ensure long-term stability, appropriate storage conditions must be established, including temperature control and protection from light exposure. Additionally, formulation strategies must be developed to maintain stability during manufacturing and storage while ensuring optimal bioavailability.
Future research on this compound will focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying different functional groups within the molecule, researchers can identify structural features that enhance activity while minimizing toxicity. Computational modeling techniques will also play a crucial role in predicting how changes in structure will affect biological activity, allowing for more efficient development of novel derivatives.
The potential applications of this compound extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. For instance, chromene derivatives have been explored as intermediates for synthesizing dyes or polymers due to their ability to form stable conjugated systems. The unique properties of this particular compound make it a versatile building block for creating new materials with tailored characteristics.
In conclusion,6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas. Its unique structural features contribute to its diverse biological activities, chloro, oxiran, and phenyl groups play crucial roles in determining its reactivity, stability,and interaction with biological targets, making it an attractive candidate for further development into novel therapeutic agents, while future research will continue exploring ways to optimize its pharmacological properties through SAR studies, computational modeling,and interdisciplinary approaches.
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